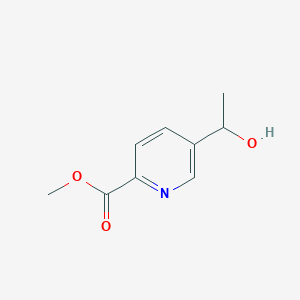
Methyl 5-(1-hydroxyethyl)picolinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 5-(1-hydroxyethyl)picolinate is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a methyl ester group at the 2-position of the pyridine ring and a hydroxyethyl group at the 5-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(1-hydroxyethyl)picolinate can be achieved through several synthetic routes. One common method involves the reaction of 5-(1-hydroxyethyl)pyridine-2-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity starting materials and efficient purification techniques, such as distillation and recrystallization, are essential to obtain the desired product with high purity.
化学反应分析
Types of Reactions
Methyl 5-(1-hydroxyethyl)picolinate can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid group.
Reduction: The pyridine ring can be reduced to form a piperidine derivative.
Substitution: The methyl ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst is a common method for reducing the pyridine ring.
Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide or hydrochloric acid under reflux conditions.
Major Products Formed
Oxidation: 5-(1-carboxyethyl)pyridine-2-carboxylic acid.
Reduction: Methyl 5-(1-hydroxyethyl)piperidine-2-carboxylate.
Substitution: 5-(1-hydroxyethyl)pyridine-2-carboxylic acid.
科学研究应用
Methyl 5-(1-hydroxyethyl)picolinate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of specialty chemicals.
作用机制
The mechanism of action of Methyl 5-(1-hydroxyethyl)picolinate involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. The exact molecular targets and pathways can vary depending on the specific application and biological context.
相似化合物的比较
Similar Compounds
Methyl 5-hydroxypyridine-2-carboxylate: Similar structure but lacks the hydroxyethyl group.
Ethyl 5-(1-hydroxyethyl)pyridine-2-carboxylate: Similar structure but with an ethyl ester group instead of a methyl ester group.
Methyl 5-(2-hydroxyethyl)pyridine-2-carboxylate: Similar structure but with the hydroxyethyl group at a different position.
Uniqueness
Methyl 5-(1-hydroxyethyl)picolinate is unique due to the specific positioning of the hydroxyethyl group, which can influence its chemical reactivity and biological activity. This unique structure may confer specific advantages in certain applications, such as enhanced solubility or improved interaction with biological targets.
属性
分子式 |
C9H11NO3 |
|---|---|
分子量 |
181.19 g/mol |
IUPAC 名称 |
methyl 5-(1-hydroxyethyl)pyridine-2-carboxylate |
InChI |
InChI=1S/C9H11NO3/c1-6(11)7-3-4-8(10-5-7)9(12)13-2/h3-6,11H,1-2H3 |
InChI 键 |
VOAQPGSDZYDAHA-UHFFFAOYSA-N |
规范 SMILES |
CC(C1=CN=C(C=C1)C(=O)OC)O |
产品来源 |
United States |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














